BENGHE Foundational & Exploratory

Check Availability & Pricing

The Unyielding Ketone: A Technical Guide to the
Non-Enolizable Nature of Hexamethylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexamethylacetone

Cat. No.: B1294621

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone,
stands as a classic example of a non-enolizable ketone. Its unique structural architecture,
characterized by extreme steric hindrance, provides a valuable model for understanding the
limits of one of the most fundamental transformations in organic chemistry: enolization. This
technical guide delves into the core principles governing the non-enolizable nature of
hexamethylacetone, presenting key data, experimental methodologies to probe its inertness,
and visual representations of the underlying chemical principles. This understanding is critical
for researchers in drug development and synthetic chemistry, as the deliberate design of non-
enolizable ketones can prevent unwanted side reactions and enhance the stability of
pharmaceutical compounds.

Introduction: The Significance of Enolization and its
Absence

Enolates are highly versatile intermediates in organic synthesis, acting as potent nucleophiles
in a wide array of carbon-carbon bond-forming reactions, including aldol condensations and
alkylations. The formation of an enolate requires the presence of at least one acidic a-hydrogen
on a carbon adjacent to the carbonyl group. The acidity of these protons is a direct
consequence of the resonance stabilization of the resulting conjugate base, the enolate anion.
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However, not all ketones are capable of forming enolates. Hexamethylacetone serves as a
prime example of a ketone that, for all practical purposes, does not undergo enolization under
standard basic conditions. This inertness is not due to a lack of a-hydrogens, but rather to
insurmountable steric barriers that prevent the necessary geometric and electronic alignments
for deprotonation and subsequent resonance stabilization. The study of hexamethylacetone's
non-enolizable character offers profound insights into the interplay of steric and electronic
effects in chemical reactivity.

Structural and Physicochemical Properties of
Hexamethylacetone

Hexamethylacetone is a colorless liquid with a distinct odor. Its fundamental properties are
summarized in the table below.

Property Value Reference

2,2,4,4-Tetramethyl-3-

pentanone

Chemical Name

Hexamethylacetone, Di-tert-

Synonyms butyl ketone

CAS Number 815-24-7 [1][2][3]
Molecular Formula CoH1s0 [2][4]
Molecular Weight 142.24 g/mol [2][4]
Boiling Point 152-153 °C [1112][3]
Density 0.824 g/mL at 25 °C [1][3]
Refractive Index n20/D 1.419 [1112]

Stable, flammable.
Stability Incompatible with strong [1][3]

oxidizing agents.
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The Core of Inertness: Steric Hindrance and Orbital
Misalighment

The primary reason for the non-enolizable nature of hexamethylacetone is the extreme steric
congestion around the carbonyl group and the adjacent a-carbons. Each a-carbon is a
quaternary center, bonded to three methyl groups and the carbonyl carbon. These bulky tert-
butyl groups effectively shield the a-hydrogens from the approach of a base.

For enolization to occur, a base must abstract an a-proton. This process is most efficient when
the C-H bond of the a-hydrogen is parallel to the p-orbitals of the carbonyl group, allowing for
effective overlap and delocalization of the developing negative charge in the transition state. In
hexamethylacetone, the steric repulsion between the methyl groups of the two tert-butyl
groups forces a conformation where such an alignment is energetically highly unfavorable. The
molecule is essentially locked in a conformation that prevents the formation of a planar,
resonance-stabilized enolate.

Caption: Steric shielding of a-hydrogens in hexamethylacetone by bulky tert-butyl groups.

The Energetic Barrier to Enolization

The pKa of the a-protons in a typical acyclic ketone is around 20. This acidity is a measure of
the stability of the corresponding enolate. Due to the severe steric strain that would be
introduced upon attempting to form a planar enolate from hexamethylacetone, the energy of
this hypothetical intermediate is extremely high. Consequently, the pKa of the a-protons of
hexamethylacetone is predicted to be significantly higher than that of a typical ketone,
rendering it non-acidic for all practical purposes with common bases.
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Enolization Pathway of a Typical Ketone
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Experimental Workflow: Testing for Enolization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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